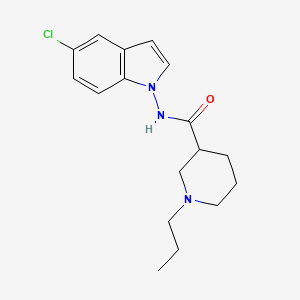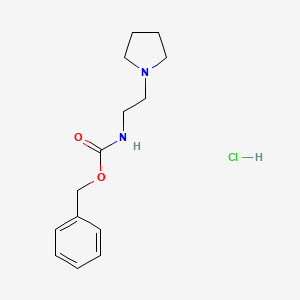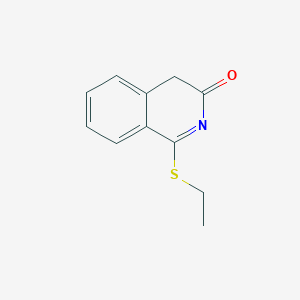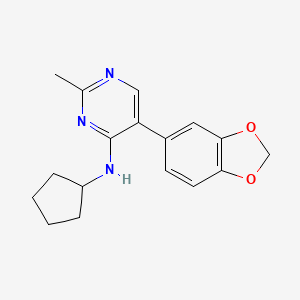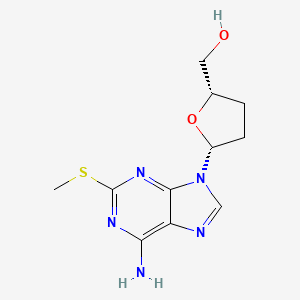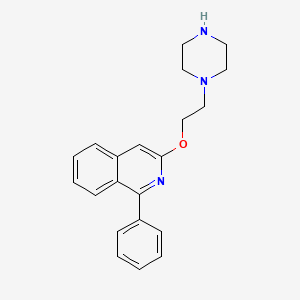![molecular formula C9H5NO2 B12916320 Furo[2,3-e][1,2]benzoxazole CAS No. 210-98-0](/img/structure/B12916320.png)
Furo[2,3-e][1,2]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuro[7,6-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various scientific fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[7,6-d]isoxazole typically involves multi-step processesFor instance, 5-chlorosalicylaldehyde can be used as a starting material to synthesize benzofuran derivatives, which are then subjected to cyclization reactions to form the isoxazole ring .
Industrial Production Methods: Industrial production of Benzofuro[7,6-d]isoxazole may involve catalytic strategies to enhance yield and efficiency. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzofuro[7,6-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran or isoxazole rings .
Applications De Recherche Scientifique
Benzofuro[7,6-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Industry: The compound is used in the synthesis of polymers and dyes, contributing to materials science.
Mécanisme D'action
The mechanism of action of Benzofuro[7,6-d]isoxazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerase IV in bacteria, leading to antibacterial effects. The compound’s structure allows it to bind to these targets effectively, disrupting essential biological processes in pathogens .
Comparaison Avec Des Composés Similaires
Benzofuran: Shares the benzofuran moiety but lacks the isoxazole ring.
Isoxazole: Contains the isoxazole ring but not the benzofuran structure.
Benzofuran-Isoxazole Hybrids: Compounds that combine both moieties, similar to Benzofuro[7,6-d]isoxazole.
Uniqueness: Benzofuro[7,6-d]isoxazole stands out due to its unique combination of benzofuran and isoxazole structures, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other scientific applications .
Propriétés
Numéro CAS |
210-98-0 |
|---|---|
Formule moléculaire |
C9H5NO2 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
furo[2,3-e][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(5-10-12-8)9-6(1)3-4-11-9/h1-5H |
Clé InChI |
RMSXXPDDXINLRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NO2)C3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
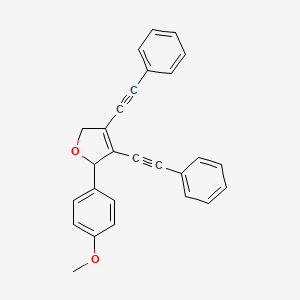
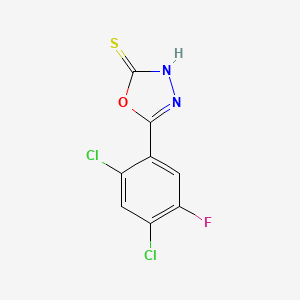
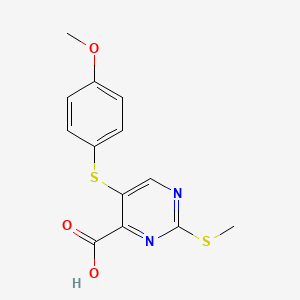
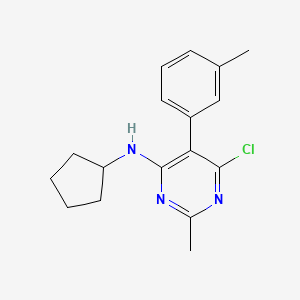
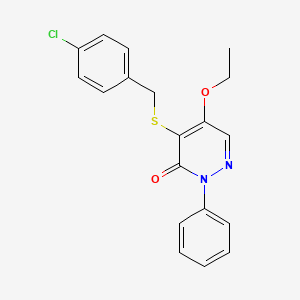
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
